1-(Mercaptomethyl)-cyclopropylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

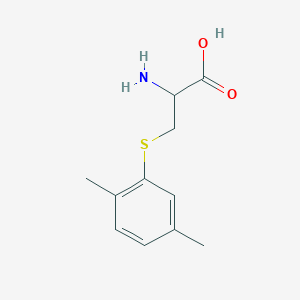

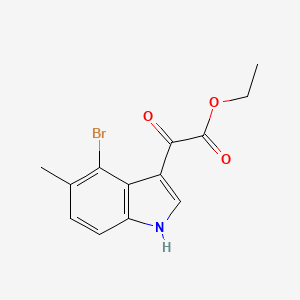

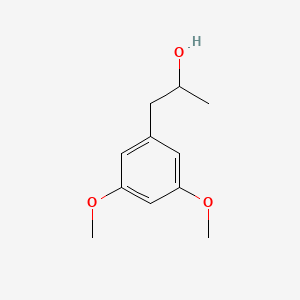

Le 1-(mercaptomethyl)cyclopropaneacetonitrile est un composé organique de formule moléculaire C6H9NS. Il est un intermédiaire clé dans la synthèse de divers produits pharmaceutiques, y compris les antagonistes des récepteurs des leucotriènes tels que le montélukast sodique . Ce composé est caractérisé par la présence d'un cycle cyclopropane, d'un groupe nitrile et d'un groupe mercaptomethyl, qui contribuent à ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du 1-(mercaptomethyl)cyclopropaneacetonitrile implique généralement la réaction du 1-(hydroxyméthyl)cyclopropaneacetonitrile avec la thiourée. Cette réaction se déroule par la formation d'un intermédiaire iminoester ou halo-amide, qui est ensuite converti en sel d'amide-isothiouronium correspondant. L'hydrolyse de ce sel, suivie d'une oxydation in situ, donne le disulfure d'acide 1-(mercaptomethyl)cyclopropaneacetique. La réduction de ce disulfure dans des conditions douces produit l'acide 1-(mercaptomethyl)cyclopropaneacetique souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle du 1-(mercaptomethyl)cyclopropaneacetonitrile impliquent souvent la synthèse à grande échelle utilisant des voies de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle précis des conditions de réaction telles que la température, le choix du solvant et les concentrations des réactifs .

Analyse Des Réactions Chimiques

Types de réactions

Le 1-(mercaptomethyl)cyclopropaneacetonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le groupe mercaptomethyl peut être oxydé pour former des disulfures ou des acides sulfoniques.

Réduction : Le groupe nitrile peut être réduit pour former des amines primaires.

Substitution : Le groupe nitrile peut subir des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le périodate de sodium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou l'hydrogénation catalytique sont utilisés.

Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés dans des conditions basiques ou acides.

Principaux produits formés

Oxydation : Disulfures, acides sulfoniques.

Réduction : Amines primaires.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Le 1-(mercaptomethyl)cyclopropaneacetonitrile est largement utilisé dans la recherche scientifique en raison de sa polyvalence en tant qu'intermédiaire de synthèse. Ses applications comprennent :

Chimie : Utilisé dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Intermédiaire clé dans la synthèse du montélukast sodique, un antagoniste des récepteurs des leucotriènes utilisé pour traiter l'asthme et la rhinite allergique.

Industrie : Utilisé dans la production de divers produits chimiques fins et pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action du 1-(mercaptomethyl)cyclopropaneacetonitrile implique principalement son rôle d'intermédiaire de synthèse. Dans la synthèse du montélukast sodique, il agit comme précurseur de la portion thiométhylcyclopropaneacetique, qui est cruciale pour l'activité du médicament en tant qu'antagoniste des récepteurs des leucotriènes. Les cibles moléculaires et les voies impliquées comprennent l'inhibition des récepteurs des leucotriènes, ce qui réduit l'inflammation et la bronchoconstriction chez les patients asthmatiques .

Applications De Recherche Scientifique

1-(Mercaptomethyl)cyclopropaneacetonitrile is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:

Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Key intermediate in the synthesis of montelukast sodium, a leukotriene receptor antagonist used to treat asthma and allergic rhinitis.

Industry: Used in the production of various fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(mercaptomethyl)cyclopropaneacetonitrile primarily involves its role as a synthetic intermediate. In the synthesis of montelukast sodium, it acts as a precursor to the thiomethylcyclopropaneacetic acid moiety, which is crucial for the drug’s activity as a leukotriene receptor antagonist. The molecular targets and pathways involved include the inhibition of leukotriene receptors, which reduces inflammation and bronchoconstriction in asthma patients .

Comparaison Avec Des Composés Similaires

Composés similaires

- 1-(Hydroxyméthyl)cyclopropaneacetonitrile

- 1-(Isothiouroniumméthyl)cyclopropaneacetonitrile

- Acide 1-(Carboxyméthyl)cyclopropaneacetique

Unicité

Le 1-(mercaptomethyl)cyclopropaneacetonitrile est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui lui permet de servir d'intermédiaire polyvalent dans la synthèse de divers produits pharmaceutiques. Sa capacité à subir plusieurs types de réactions chimiques, y compris l'oxydation, la réduction et la substitution, renforce encore son utilité dans la synthèse organique .

Propriétés

Formule moléculaire |

C6H7NS |

|---|---|

Poids moléculaire |

125.19 g/mol |

Nom IUPAC |

2-cyclopropyl-3-sulfanylidenepropanenitrile |

InChI |

InChI=1S/C6H7NS/c7-3-6(4-8)5-1-2-5/h4-6H,1-2H2 |

Clé InChI |

FWRAHSFDXYSOKG-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C(C=S)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)

![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)

![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)